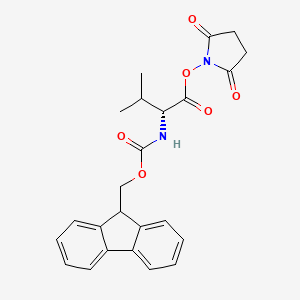
Fmoc-L-Val-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: (Fmoc-L-Val-OSu) is a derivative of valine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate: Another common method involves reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is then reacted with L-valine.
Industrial Production Methods: The industrial production of Fmoc-L-Val-OSu typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Fmoc-L-Val-OSu undergoes substitution reactions where the Fmoc group is removed by a base such as piperidine, forming dibenzofulvene and the free amine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Dichloromethane and N,N-Diisopropylethylamine: Used in the synthesis and purification processes.
Major Products Formed:
Dibenzofulvene: Formed during the deprotection of the Fmoc group.
L-Valine and Succinimide: Formed during hydrolysis.
Applications De Recherche Scientifique
Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Val-OSu is widely utilized in solid-phase peptide synthesis due to its stability and ease of deprotection. The Fmoc group can be removed under mild basic conditions, allowing for sequential addition of amino acids to form peptides.
Key Benefits:
- High yield of peptide products.
- Reduced side reactions compared to other protecting groups.
Table 1: Comparison of Fmoc vs. Boc Protection Strategies
| Feature | Fmoc Protection | Boc Protection |
|---|---|---|
| Deprotection Conditions | Mild bases (e.g., piperidine) | Strong acids (e.g., TFA) |
| Solubility | Generally lower | Higher solubility |
| Epimerization Risk | Lower | Higher |
| Compatibility with Residues | Good for most amino acids | Limited for certain residues |
Drug Development
3.1 Anticancer Applications
This compound has been employed in the synthesis of cytotoxic drug-linker conjugates for cancer therapy. For instance, it serves as a building block for constructing linkers that attach potent anticancer agents to targeting ligands.
Case Study:
A study demonstrated the synthesis of a drug-linker construct utilizing this compound as a key intermediate. The resulting conjugate showed enhanced targeting to cancer cells while minimizing systemic toxicity .
Bioconjugation Techniques
4.1 Protein Labeling
The N-hydroxysuccinimide component of this compound allows for efficient coupling with proteins and peptides, facilitating the development of labeled biomolecules for imaging or therapeutic purposes.
Applications:
- Conjugation with fluorescent dyes for tracking biological processes.
- Attachment to therapeutic proteins to enhance delivery and efficacy.
Research Findings and Insights
Recent research highlights the importance of optimizing reaction conditions when using this compound to minimize side reactions and improve yields:
5.1 Synthesis Optimization
A modified methodology using EEDQ instead of traditional coupling agents was reported to enhance yields significantly while reducing epimerization during amide bond formation .
Mécanisme D'action
Mechanism:
Protection of Amino Groups: Fmoc-L-Val-OSu protects the amino group of valine during peptide synthesis by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by a base, leading to the formation of dibenzofulvene and the free amine.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during SPPS.
Comparaison Avec Des Composés Similaires
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-ornithine succinimidyl ester
Uniqueness:
Propriétés
Formule moléculaire |
C24H24N2O6 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)/t22-/m1/s1 |
Clé InChI |
JPJMNCROLRPFHI-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















